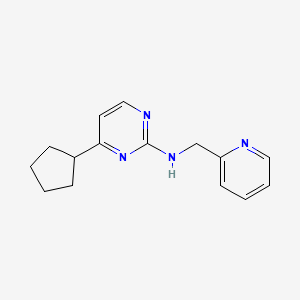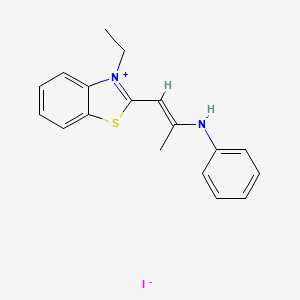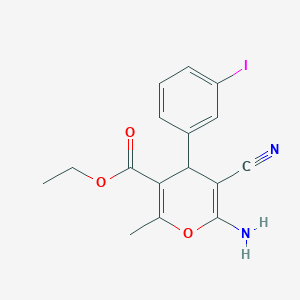![molecular formula C16H23N3O4S B5296777 N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5296777.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide, commonly known as NMS-P118, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of NMS-P118 is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Specifically, NMS-P118 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition may contribute to the anti-tumor and anti-angiogenic properties of NMS-P118. Additionally, NMS-P118 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that NMS-P118 has a variety of biochemical and physiological effects. In vitro studies have demonstrated that NMS-P118 can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, NMS-P118 has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In vivo studies have also demonstrated the anti-inflammatory and neuroprotective effects of NMS-P118.
Advantages and Limitations for Lab Experiments
One advantage of using NMS-P118 in lab experiments is its specificity for MMPs and NF-κB, which allows for targeted inhibition of these pathways. Additionally, NMS-P118 has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments. However, one limitation of using NMS-P118 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on NMS-P118. One area of interest is the development of novel formulations or delivery methods that can improve the solubility and bioavailability of NMS-P118. Additionally, further studies are needed to fully understand the mechanism of action of NMS-P118 and its potential as a therapeutic agent for various diseases. Finally, there is potential for NMS-P118 to be used in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects.
In conclusion, N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperidinecarboxamide, or NMS-P118, is a promising compound that has gained significant attention in the field of scientific research. Its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases, makes it an important area of study. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks bright for NMS-P118.
Synthesis Methods
The synthesis of NMS-P118 involves the reaction of 4-(4-morpholinylsulfonyl)aniline with 1-piperidinecarboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in the presence of a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure NMS-P118.
Scientific Research Applications
NMS-P118 has been studied extensively for its potential as a therapeutic agent in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Additionally, NMS-P118 has been investigated for its potential as a neuroprotective agent, with studies suggesting that it may have a protective effect on the central nervous system.
properties
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c20-16(18-8-2-1-3-9-18)17-14-4-6-15(7-5-14)24(21,22)19-10-12-23-13-11-19/h4-7H,1-3,8-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAHDNBOLJSEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholin-4-ylsulfonylphenyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-adamantyl)-6-(3,4-dimethoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5296701.png)
![7-acetyl-6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5296707.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296708.png)
![5-methyl-4-[(5-methyl-2-furyl)methylene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296722.png)
![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5296732.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5296738.png)
![3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5296745.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-hydroxyethyl)benzamide](/img/structure/B5296754.png)
![4-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5296757.png)

![1-allyl-4-[2-(4-ethylphenoxy)propanoyl]piperazine](/img/structure/B5296773.png)

![N-{5-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5296784.png)
